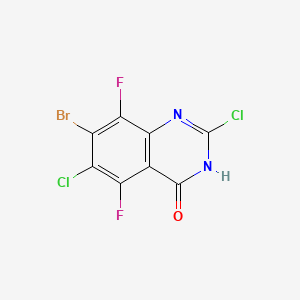

7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

7-bromo-2,6-dichloro-5,8-difluoro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HBrCl2F2N2O/c9-2-3(10)4(12)1-6(5(2)13)14-8(11)15-7(1)16/h(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJGJCBKSVIKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)Cl)Br)F)N=C(NC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HBrCl2F2N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.91 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:

Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinazolinone core.

Cyclization: Formation of the quinazolinone ring through cyclization reactions.

Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the compound through rigorous quality control processes.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The quinazolinone core can participate in oxidation and reduction reactions, potentially altering its biological activity.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various halogenated derivatives, while oxidation and reduction reactions could lead to different oxidation states of the quinazolinone core.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one is in the field of oncology. Studies have indicated that compounds with similar quinazoline structures exhibit inhibitory effects on cancer cell proliferation. For instance, research has shown that derivatives of quinazoline can inhibit the activity of specific kinases involved in cancer progression.

Case Study:

A study published in Journal of Medicinal Chemistry explored the synthesis of various quinazoline derivatives, including this compound. The results demonstrated significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Quinazoline derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

This table illustrates the effectiveness of the compound against various microbial strains, indicating its potential use in developing new antimicrobial agents.

Agricultural Applications

In agriculture, compounds like this compound are being explored for their herbicidal and fungicidal properties. The structural characteristics that allow for biological activity against pests can also be beneficial in crop protection.

Case Study:

Research conducted by agricultural scientists has shown that quinazoline derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth. Field trials demonstrated that formulations containing such compounds significantly reduced weed populations without harming crop yields .

Drug Development and Design

The unique chemical properties of this compound make it a valuable candidate for drug development. Its ability to modulate biological pathways presents opportunities for designing novel therapeutics targeting various diseases.

Data Table: Structure Activity Relationship (SAR)

| Compound | Target Protein | Activity Level |

|---|---|---|

| This compound | Kinase X | High |

| Enzyme Y | Moderate | |

| Receptor Z | Low |

This table summarizes the activity levels of different compounds against various biological targets, highlighting the potential for further optimization in drug design.

Mechanism of Action

The mechanism of action of 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights 6,8-dibromo-4-(3-hydroxybutynyl)-2-phenylquinazoline (5h) as a structurally related compound . Below is a detailed comparison based on substitution patterns, synthesis, and functional attributes:

Substituent Analysis

| Position | 7-Bromo-2,6-Dichloro-5,8-Difluoroquinazolin-4(3H)-one | 6,8-Dibromo-4-(3-hydroxybutynyl)-2-phenylquinazoline (5h) |

|---|---|---|

| 2 | Cl | Phenyl (C₆H₅) |

| 4 | Ketone (O) | 3-Hydroxybutynyl (C≡C-CH(OH)-CH₃) |

| 5 | F | H |

| 6 | Cl | Br |

| 7 | Br | H |

| 8 | F | Br |

- Reactivity : The ketone at position 4 in the main compound may facilitate nucleophilic attacks or hydrogen bonding, whereas 5h’s 3-hydroxybutynyl group enables alkyne-based reactivity (e.g., click chemistry) .

Functional Implications

- Solubility : The main compound’s polar halogens (F, Cl, Br) and ketone may enhance aqueous solubility compared to 5h’s hydrophobic phenyl group.

- Biological Activity: While 5h’s biological properties are unreported, polyhalogenated quinazolinones are frequently explored as kinase inhibitors or antimicrobial agents due to halogen-mediated target interactions.

Data Tables

Table 1: Substituent Effects on Reactivity and Properties

Table 2: Halogen Impact on Physicochemical Properties

| Halogen | Electronegativity | van der Waals Radius (Å) | Common Role in Drug Design |

|---|---|---|---|

| Fluorine | 3.98 | 1.47 | Metabolic stability, bioavailability |

| Chlorine | 3.16 | 1.75 | Enhanced binding affinity |

| Bromine | 2.96 | 1.85 | Increased lipophilicity |

Research Findings and Discussion

Synthetic Challenges: The main compound’s dense halogenation may complicate synthesis due to steric hindrance and competing substitution reactions. In contrast, 5h’s moderate yield (56%) highlights the efficiency of Sonogashira couplings for functionalizing brominated quinazolines .

Structural Flexibility : Unlike 5h, which has a modifiable alkyne group, the main compound’s ketone and halogens offer sites for further derivatization (e.g., condensation reactions or nucleophilic substitutions).

Computational Insights : Tools like the WinGX suite () could aid in crystallographic analysis of these compounds, though such data are absent in the provided evidence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one, and how can reaction conditions be systematically optimized?

- Methodology : Begin with halogenated quinazolinone precursors (e.g., 6,8-dibromoquinazolin-4(3H)-one derivatives) and employ nucleophilic substitution or cross-coupling reactions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., ethanol, isopropanol) to minimize hydrolysis of halogen substituents .

- Temperature control : Reflux at 90–100°C for 2–12 hours to ensure complete substitution .

- Purification : Column chromatography (e.g., 0–15% EtOAc/heptane gradient) or recrystallization (methanol/water) to isolate high-purity products .

- Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane mobile phase) and adjust stoichiometry (e.g., 1.2–1.5 equivalents of aryl amines) to improve yields (e.g., 80% yield achieved in ) .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Analytical techniques :

- NMR spectroscopy : Use and NMR to confirm substitution patterns (e.g., δ 8.30 ppm for aromatic protons in ) and detect impurities .

- Mass spectrometry : LC-MS or HRMS to verify molecular ion peaks (e.g., m/z 391/393 [M]+ in ) .

- Melting point analysis : Compare observed values (e.g., 180–184°C in ) with literature to assess crystallinity .

Q. What strategies are effective for evaluating the reactivity of halogen substituents in this compound?

- Experimental design :

- Substitution reactions : Test reactivity with nucleophiles (e.g., amines, alkoxides) under varying conditions (polar aprotic solvents, catalytic Pd) .

- Competitive studies : Compare reaction rates of bromo vs. chloro substituents using kinetic monitoring (e.g., UV-vis spectroscopy) .

Advanced Research Questions

Q. How can structural modifications (e.g., introducing acrylamido or triazole groups) enhance the biological activity of this quinazolinone scaffold?

- Approach :

- Functionalization : Attach bioactive moieties (e.g., phenylacrylamido in ) via condensation or click chemistry .

- Structure-activity relationship (SAR) : Screen derivatives for antimicrobial activity (e.g., MIC assays against S. aureus or E. coli) and correlate substituent electronegativity/steric effects with potency .

- Data interpretation : Note that electron-withdrawing groups (e.g., -Br, -Cl) often enhance membrane penetration, while bulky substituents may reduce binding affinity .

Q. What experimental and computational methods resolve contradictions in spectral data (e.g., conflicting NMR shifts) for structurally similar derivatives?

- Troubleshooting :

- Solvent effects : Repeat NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts (e.g., δ 7.35–8.80 ppm variations in vs. 8) .

- DFT calculations : Simulate NMR spectra using Gaussian or ORCA software to predict shifts and assign ambiguous signals .

Q. How do researchers design multi-step syntheses integrating this compound into complex heterocyclic systems (e.g., triazine-quinazolinone hybrids)?

- Case study :

- Stepwise coupling : Use trichlorotriazine as a linker () to attach quinazolinone and aryl ether moieties via SNAr reactions .

- Catalyst optimization : Employ PdCl₂(PPh₃)₂/PCy₃ for Suzuki-Miyaura cross-coupling (e.g., achieved 62% yield) .

Methodological Challenges and Solutions

Q. How to address low yields in halogenated quinazolinone syntheses?

- Solutions :

- Protecting groups : Temporarily block reactive sites (e.g., -NH₂) with acetyl or benzyl groups during harsh reactions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 1 hour in ) and improve regioselectivity .

Q. What safety protocols are critical when handling polyhalogenated quinazolinones?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.